molecular formula C17H16ClNO3 B4394119 N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Cat. No. B4394119
M. Wt: 317.8 g/mol
InChI Key: YQDPXILXSGTPAV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, also known as CP47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function.

Mechanism of Action

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide exerts its effects by binding to the cannabinoid receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By activating these receptors, N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can modulate a wide range of physiological processes, including pain perception, immune function, and appetite regulation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation, pain perception, and cognitive function. Additionally, N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been shown to modulate the activity of various ion channels, including calcium and potassium channels, which are involved in neuronal signaling and muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide for laboratory experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide. One area of interest is the development of more selective and potent analogs of this compound, which may have improved therapeutic potential. Additionally, research is needed to further elucidate the mechanism of action of N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide and its effects on various physiological processes. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, particularly in the treatment of pain and inflammation.

Scientific Research Applications

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that this compound is a potent analgesic and anti-inflammatory agent, and it may be useful in the treatment of conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-12-5-7-13(8-6-12)19-17(20)10-9-14-11-21-15-3-1-2-4-16(15)22-14/h1-8,14H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDPXILXSGTPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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